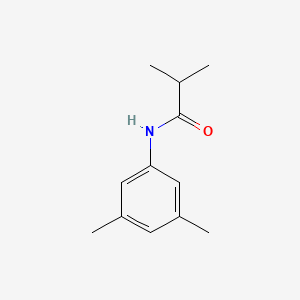![molecular formula C17H21FN4OS B5699800 1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)
1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane, also known as FMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FMTA belongs to the class of azepane-containing compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, which may contribute to its antimicrobial activity. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial, anticancer, and anti-inflammatory activities, this compound has been found to have antioxidant activity, which may contribute to its therapeutic potential. This compound has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on 1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another potential application of this compound is in the treatment of cancer, where it may be useful as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various disease states.
合成方法
The synthesis of 1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane involves a multi-step process that starts with the reaction of 4-fluorobenzyl chloride with 5-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting intermediate is then treated with azepane-1-thiol to yield this compound. The overall yield of this process is approximately 45%, and the purity of the final product can be improved through recrystallization.
科学研究应用
1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. This compound has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-13-19-20-17(22(13)15-8-6-14(18)7-9-15)24-12-16(23)21-10-4-2-3-5-11-21/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRGDLWAWSPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)F)SCC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)
![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)


![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)